

Application Notes and Protocols for Isolating Murine Splenic cDC1s by Flow Cytometry

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Compound of Interest

Compound Name: **CcD1**

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Introduction

Conventional type 1 dendritic cells (cDC1s) are a critical subset of antigen-presenting cells known for their exceptional ability to cross-present antigens to CD8+ T cells, initiating potent cytotoxic T lymphocyte responses.^{[1][2]} This characteristic makes them a key target for immunotherapies and vaccine development. Isolating a pure population of cDC1s from lymphoid organs like the spleen is essential for studying their function and harnessing their therapeutic potential. This document provides a detailed flow cytometry panel and a comprehensive protocol for the isolation of cDC1s from the murine spleen.

Recommended Flow Cytometry Panel

A successful flow cytometry experiment for isolating rare cell populations like cDC1s relies on a well-designed antibody panel. The following table summarizes a recommended panel, including lineage markers for the exclusion of non-target cells and positive markers for the specific identification of cDC1s.

Table 1: Murine Splenic cDC1 Flow Cytometry Panel

Marker	Fluorochrome	Purpose	Clone (Example)
Viability Dye	e.g., Fixable Viability Dye eFluor 780	Dead cell exclusion	N/A
CD45	e.g., BUV395	Pan-leukocyte marker	30-F11
CD11c	e.g., PE-Cy7	General DC and myeloid marker	N418
MHC-II (I-A/I-E)	e.g., APC	Antigen presentation marker, highly expressed on cDCs	M5/114.15.2
CD3	e.g., FITC	T-cell exclusion	17A2
CD19	e.g., FITC	B-cell exclusion	6D5
NK1.1	e.g., FITC	NK cell exclusion	PK136
Ly6G	e.g., FITC	Neutrophil exclusion	1A8
CD11b	e.g., PerCP-Cy5.5	Myeloid marker, distinguishes cDC1s (low/negative) from cDC2s (positive)	M1/70
XCR1	e.g., PE	Specific positive marker for cDC1s	ZET
CD8a	e.g., BV605	Positive marker for splenic cDC1s	53-6.7
SIRP α (CD172a)	e.g., BV421	Negative marker for cDC1s, positive on cDC2s	P84

Experimental Protocol

This protocol details the steps from spleen harvesting to flow cytometric analysis for the isolation of cDC1s.

I. Spleen Dissociation and Single-Cell Suspension Preparation

- Spleen Harvesting: Euthanize a mouse according to approved institutional guidelines. Aseptically remove the spleen and place it in a petri dish containing ice-cold RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).
- Mechanical Dissociation: Mince the spleen into small pieces using sterile scissors and forceps.[\[3\]](#)
- Enzymatic Digestion: Transfer the minced spleen tissue to a 50 mL conical tube containing 5 mL of digestion buffer (RPMI-1640 with 1 mg/mL Collagenase D and 20 µg/mL DNase I). Incubate at 37°C for 30 minutes with gentle agitation.[\[4\]](#)
- Homogenization: After incubation, further dissociate the tissue by gently passing it through a 70 µm cell strainer using the plunger of a 3 mL syringe.[\[3\]](#)
- Red Blood Cell Lysis: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the pellet in 2 mL of ACK lysis buffer. Incubate for 2-3 minutes at room temperature.[\[5\]](#)
- Washing: Add 10 mL of RPMI-1640 with 10% FBS to quench the lysis reaction. Centrifuge at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in FACS buffer (PBS with 2% FBS and 2 mM EDTA).
- Cell Counting: Determine the total cell number and viability using a hemocytometer and Trypan Blue exclusion.

II. Antibody Staining

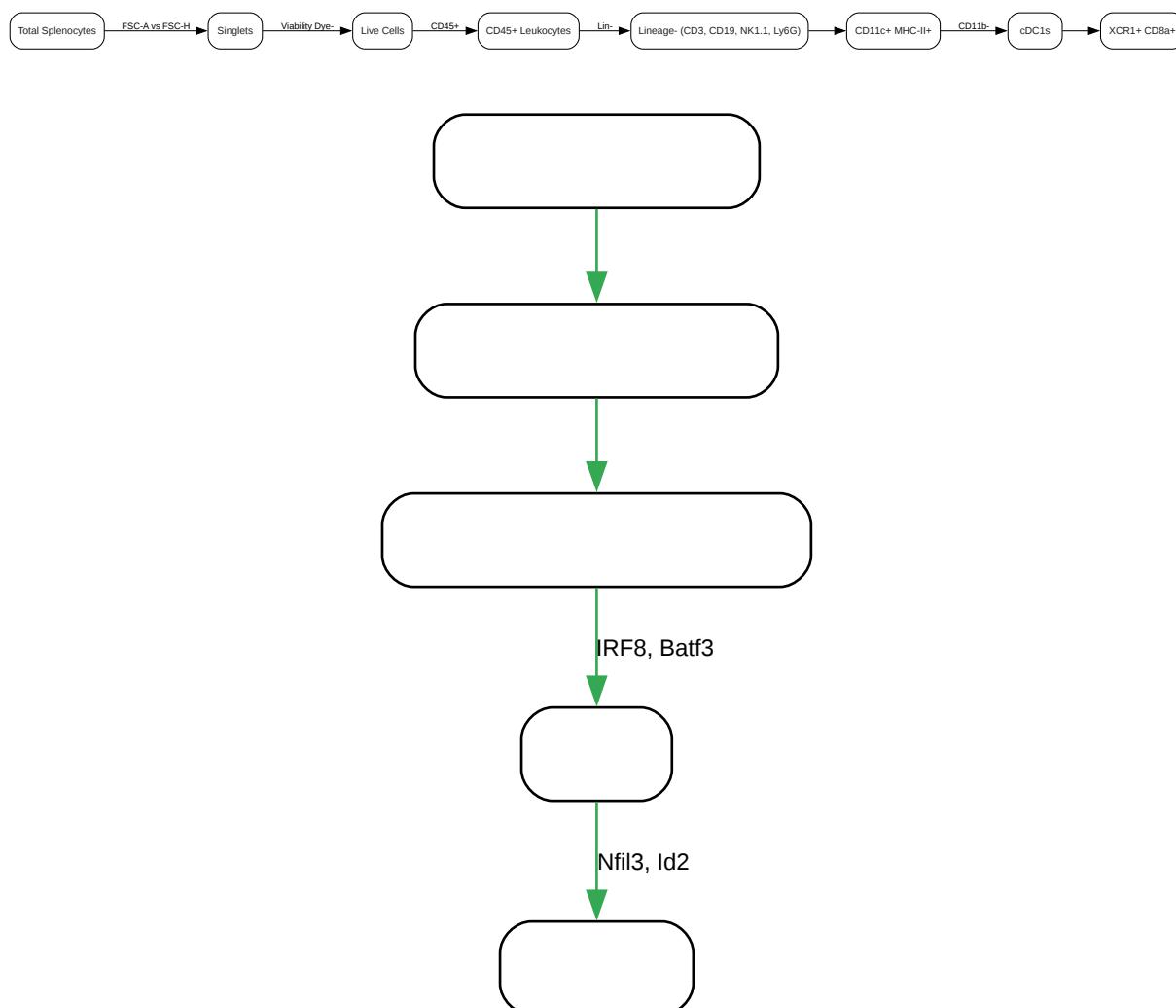
- Cell Preparation: Resuspend the cells to a concentration of 1×10^7 cells/mL in FACS buffer.
- Fc Block: Add Fc block (anti-CD16/32) to the cell suspension and incubate on ice for 10-15 minutes to prevent non-specific antibody binding.
- Viability Staining: Wash the cells with PBS. Resuspend the pellet in 100 µL of PBS and add the viability dye according to the manufacturer's instructions. Incubate for 15-30 minutes at

4°C in the dark.[6][7]

- Surface Marker Staining: Wash the cells with FACS buffer. Resuspend the pellet in 100 µL of a master mix of the fluorochrome-conjugated antibodies (Table 1) diluted in FACS buffer. Incubate on ice for 30 minutes in the dark.[7][8]
- Final Washes: Wash the cells twice with 1-2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes after each wash.
- Resuspension: Resuspend the final cell pellet in an appropriate volume of FACS buffer for flow cytometry analysis.

Gating Strategy

The following gating strategy outlines the sequential steps to identify and isolate the cDC1 population from the total splenocytes.



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